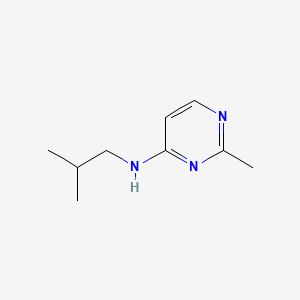

N-isobutyl-2-methylpyrimidin-4-amine

Description

Properties

IUPAC Name |

2-methyl-N-(2-methylpropyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-7(2)6-11-9-4-5-10-8(3)12-9/h4-5,7H,6H2,1-3H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGRVTBIUOCPKFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)NCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N Isobutyl 2 Methylpyrimidin 4 Amine

Retrosynthetic Dissection of the N-isobutyl-2-methylpyrimidin-4-amine Molecular Framework

Retrosynthetic analysis is a cornerstone of synthetic planning, allowing for the deconstruction of a target molecule into simpler, commercially available, or easily synthesized precursors. For this compound, the analysis identifies two primary disconnection points that guide the formulation of viable synthetic routes.

The most logical primary disconnection occurs at the C4-N bond of the pyrimidine (B1678525) ring. This bond links the core heterocyclic scaffold to the peripheral N-isobutyl group. This disconnection simplifies the target molecule into two key synthons: a 2-methylpyrimidin-4-yl cation equivalent and an isobutylamine (B53898) anion equivalent. In practice, this translates to using a 2-methylpyrimidine (B1581581) bearing a suitable leaving group at the C4 position, such as a halogen (e.g., 4-chloro-2-methylpyrimidine), and reacting it with isobutylamine. nih.gov

A deeper retrosynthetic cut involves breaking down the 2-methylpyrimidine nucleus itself. The principal synthesis of pyrimidines involves the condensation of a C-C-C unit with an N-C-N unit. wikipedia.org For the 2-methyl-4-aminopyrimidine scaffold, this suggests a disconnection across the N1-C2, C2-N3, and N3-C4 bonds, leading to acetamidine (B91507) (the source of the N-C-N fragment with the 2-methyl group) and a three-carbon component with appropriate functionality, such as malononitrile (B47326) or a β-keto ester derivative. organic-chemistry.orggrowingscience.com This approach builds the core structure from fundamental building blocks.

These disconnections form the basis for the synthetic strategies discussed in the following sections, highlighting pathways that either construct the pyrimidine ring with the substituents in place or functionalize a pre-formed pyrimidine core.

Established and Emerging Synthetic Routes to this compound and its Core Scaffolds

The synthesis of this compound can be achieved through various established and emerging routes, focusing on the efficient construction and subsequent functionalization of the pyrimidine core.

Strategies for Pyrimidine Ring Construction

The formation of the pyrimidine ring is a well-established field of heterocyclic chemistry, with several robust methods available. rasayanjournal.co.inmdpi.com

Principal Synthesis (Pinner-type): The most common approach involves the cyclocondensation of a β-dicarbonyl compound or its equivalent with an N-C-N compound. wikipedia.org To obtain a 2-methylpyrimidine, acetamidine is a standard reagent. The reaction of acetamidine with compounds like malonaldehyde, β-keto esters (e.g., ethyl acetoacetate), or 1,3-diketones provides a direct route to substituted pyrimidines. wikipedia.orgchemicalbook.com

Multicomponent Reactions (MCRs): MCRs, such as the Biginelli reaction, offer an atom-economical and efficient way to construct pyrimidine-like scaffolds in a single step from three or more reactants. wikipedia.orgmdpi.com While the classic Biginelli reaction yields dihydropyrimidinones, variations of MCRs can be adapted to produce a wide array of substituted pyrimidines. mdpi.com

From Alkynes: Copper-catalyzed cycloaddition reactions of alkynes with nitrogen-containing molecules like amidines have emerged as a powerful tool for constructing pyrimidine rings. mdpi.com This method allows for the assembly of highly substituted pyrimidines from simple precursors.

Table 1: Comparison of Key Pyrimidine Ring Synthesis Strategies

| Synthetic Strategy | Key Reactants | General Description | Advantages | Reference |

|---|---|---|---|---|

| Principal Synthesis (Pinner) | β-Dicarbonyl compound + Amidine (e.g., Acetamidine) | Cyclocondensation reaction forming the six-membered ring. | Well-established, versatile, good yields. | wikipedia.org |

| Multicomponent Reactions (e.g., Biginelli) | Aldehyde + β-Ketoester + Urea/Thiourea | One-pot synthesis combining three or more components. | High atom economy, operational simplicity, diversity. | wikipedia.orgmdpi.com |

| Copper-Catalyzed Cycloaddition | Terminal Alkyne + Amidine | Metal-catalyzed formation of the pyrimidine ring. | Access to complex substitution patterns. | mdpi.com |

| From N-Vinyl Amides | N-Vinyl/Aryl Amide + Nitrile | Activation of amide followed by nitrile addition and cyclization. | Novel route with unique starting materials. | wikipedia.orgorganic-chemistry.org |

Selective Functionalization and Derivatization of the Pyrimidine Nucleus

Once the pyrimidine core is formed, selective functionalization is crucial for introducing the required substituents. The electronic nature of the pyrimidine ring dictates its reactivity. The ring is π-deficient, making positions 2, 4, and 6 susceptible to nucleophilic attack, while position 5 is more amenable to electrophilic substitution. wikipedia.orgscialert.net

A common and highly effective strategy begins with a halogenated pyrimidine, such as 2,4-dichloropyrimidine (B19661). The chlorine atoms serve as excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions. For many nucleophiles, the C4 position is more reactive than the C2 position, allowing for regioselective functionalization. google.com For the synthesis of the target molecule, a precursor like 2-methyl-4-chloropyrimidine would be an ideal intermediate. This intermediate can be synthesized or purchased. Subsequent reaction with a nucleophile, such as isobutylamine, would then occur at the C4 position.

Recent advances have also focused on direct C-H functionalization, which avoids the need for pre-installing a leaving group. nih.gov However, controlling the regioselectivity of C-H functionalization on complex substrates can be challenging. nih.govresearchgate.net

Table 2: Examples of Selective Functionalization of the Pyrimidine Nucleus

| Starting Material | Reagent/Reaction Type | Position(s) Functionalized | Product Type | Reference |

|---|---|---|---|---|

| 2,4-Dichloropyrimidine | Nucleophilic Aromatic Substitution (e.g., with amines) | C4 (preferentially), then C2 | Amino-substituted pyrimidines | google.com |

| Substituted Pyrimidine | Electrophilic Substitution (e.g., Halogenation, Nitration) | C5 | 5-substituted pyrimidines | wikipedia.orgchemicalbook.com |

| Halogenated Pyrimidine | Suzuki Coupling (with boronic acids) | C2, C4, or C6 | Aryl/Alkyl-substituted pyrimidines | rsc.orgsemanticscholar.org |

| Halogenated Pyrimidine | Buchwald-Hartwig Amination | C2, C4, or C6 | N-Aryl/Alkyl-aminopyrimidines | researchgate.netnih.gov |

| Pyrimidine | Direct C-H Amination (via N-oxides) | C2 | 2-Aminopyrimidines | nih.gov |

Introduction of the N-isobutyl Moiety and Other Peripheral Substituents

The final key step in the synthesis of this compound is the introduction of the isobutylamino group at the C4 position. This is typically accomplished via one of two powerful methods:

Nucleophilic Aromatic Substitution (SNAr): This is a classical and straightforward approach. Starting with 4-chloro-2-methylpyrimidine (B1348355), a direct reaction with isobutylamine, often in the presence of a non-nucleophilic base and a suitable solvent, leads to the displacement of the chloride and formation of the desired C-N bond. The electron-deficient nature of the pyrimidine ring facilitates this reaction. scialert.net

Palladium-Catalyzed Buchwald-Hartwig Amination: This modern catalytic method provides an efficient and highly versatile alternative for forming C-N bonds. researchgate.net The reaction couples a heteroaryl halide (4-chloro-2-methylpyrimidine) with an amine (isobutylamine) in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. nih.govacs.org This method is known for its high functional group tolerance and often proceeds under milder conditions than traditional SNAr reactions.

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds, including pyrimidines, aiming to reduce environmental impact and improve efficiency. rasayanjournal.co.inbenthamdirect.com Key strategies include the use of multicomponent reactions (MCRs), which increase atom economy and reduce the number of purification steps, and the application of alternative energy sources like microwave irradiation and ultrasound. rasayanjournal.co.inresearchgate.net These techniques can dramatically shorten reaction times, reduce energy consumption, and often lead to higher yields with cleaner reaction profiles. rasayanjournal.co.inrsc.org Furthermore, the development of solvent-free reaction conditions or the use of environmentally benign solvents like ionic liquids represents a significant step towards sustainable chemical manufacturing. rasayanjournal.co.inresearchgate.net

Catalytic Reaction Development (e.g., Suzuki, Buchwald-Hartwig couplings)

Catalysis is a fundamental pillar of green chemistry, and transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules like substituted pyrimidines. benthamdirect.comnih.gov

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms carbon-carbon bonds by coupling an organoboron reagent (like a boronic acid) with a halide or triflate. rsc.org While not directly used to install the N-isobutyl group, it is an indispensable tool for derivatizing the pyrimidine core at other positions, for example, by adding aryl or alkyl groups to a halogenated pyrimidine scaffold. semanticscholar.orgresearchgate.netnih.gov Its mild reaction conditions, commercial availability of reagents, and tolerance of a wide range of functional groups make it a highly sustainable method for creating molecular diversity. rsc.org

Table 3: Illustrative Conditions for Suzuki Coupling on Pyrimidine Scaffolds

| Pyrimidine Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Key Feature | Reference |

|---|---|---|---|---|---|---|

| 2,4-Dichloropyrimidine | Aryl/Heteroaryl Boronic Acids | Pd(PPh₃)₄ (0.5 mol%) | K₂CO₃ | Dioxane/H₂O | Microwave-assisted, rapid, low catalyst loading | semanticscholar.org |

| 3-Bromo-pyrazolo[1,5-a]pyrimidin-5-one | Aryl Boronic Acids | XPhosPdG2/XPhos | - | THF | Overcomes debromination side-reaction | rsc.org |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/Heteroaryl Boronic Acids | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | Good yields with electron-rich boronic acids | researchgate.net |

The Buchwald-Hartwig amination is of direct and paramount importance for the synthesis of this compound. This palladium-catalyzed C-N bond-forming reaction has largely superseded classical methods for the N-arylation and N-heteroarylation of amines. researchgate.netrsc.org It offers a general and efficient route to aminopyrimidines from their corresponding halides. nih.gov The development of sophisticated phosphine ligands (e.g., Xantphos) has been critical to the success of this reaction, allowing for the coupling of a wide variety of amine and heteroaryl partners with high efficiency and selectivity. nih.govrsc.org This catalytic approach is a prime example of sustainable synthesis, as it operates with low catalyst loadings and often under milder conditions than alternative methods. rsc.org

Table 4: Illustrative Conditions for Buchwald-Hartwig Amination on Pyrimidine Scaffolds

| Pyrimidine Substrate | Amine Partner | Catalyst/Ligand | Base | Solvent | Key Feature | Reference |

|---|---|---|---|---|---|---|

| 2-Chloro-4-(pyridin-3-yl)pyrimidine | Aryl Amines | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | Synthesis of N-aryl-aminopyrimidines | nih.gov |

| β-bromovinyl aldehydes + 6-aminouracils | (Internal cascade) | Pd(OAc)₂/Xantphos | K₂CO₃ | Solvent-free (MW) | Cascade reaction involving C-N coupling | rsc.orgrsc.org |

| 2,4,6-Trichloropyrimidine | Phenyl Urea | Palladium Catalyst | - | - | Sequential C-N bond formation | researchgate.net |

Solvent-Free and Atom-Economical Synthetic Procedures

The principles of green chemistry, particularly the concepts of solvent-free reactions and atom economy, are increasingly influential in the synthesis of heterocyclic compounds like this compound. Atom economy, a concept developed to measure the efficiency of a chemical process, calculates the proportion of reactant atoms that are incorporated into the final desired product. nih.govresearchgate.net Ideal reactions, such as additions and rearrangements, have 100% atom economy, while substitutions and eliminations generate byproducts, thus lowering their atom economy. researchgate.netnih.gov

Another approach involves performing reactions in water, a benign and environmentally friendly solvent. A "Pot, Atom, and Step Economic (PASE)" synthesis of pyrimido[4,5-d]pyrimidines has been achieved through an iodine-catalyzed multicomponent reaction of barbituric acid, guanidine, and various aldehydes in water, utilizing energy sources like ultrasound or microwave irradiation to accelerate the reaction. nih.gov Such methods not only reduce reliance on volatile organic solvents but also often lead to higher yields and simpler workup procedures. nih.gov

Furthermore, catalyst-free and solvent-free methods have been successfully applied to the synthesis of 2-aminopyrimidine (B69317) derivatives. By simply heating 2-amino-4,6-dichloropyrimidine (B145751) with various amines in the presence of triethylamine, a range of N-substituted aminopyrimidines were synthesized in good to excellent yields. google.com This type of reaction, a nucleophilic aromatic substitution, is directly applicable to the synthesis of this compound from 4-chloro-2-methylpyrimidine and isobutylamine. Eliminating the solvent minimizes waste and can simplify the purification process. google.com Similarly, metal- and solvent-free conditions have been used to prepare substituted pyrimidines from ketones, ammonium (B1175870) acetate, and N,N-dimethylformamide dimethyl acetal, promoted by ammonium iodide. acs.org These examples showcase a clear trend towards developing more sustainable and efficient synthetic routes for pyrimidine-based compounds.

Table 1: Comparison of Green Chemistry Metrics in Pyrimidine Synthesis

| Method | Key Features | Compound Class | Atom Economy | Solvent Use | Reference |

| Multicomponent Reaction | Solvent-free, heating | 4-Aminopyrido[2,3-d]pyrimidines | Moderate-High | None | mdpi.com |

| PASE Synthesis | MCR, Water, Iodine catalyst, Microwave/Ultrasound | Pyrimido[4,5-d]pyrimidines | High | Water | nih.gov |

| Fusion Method | Catalyst-free, Solvent-free | 2-Aminopyrimidine derivatives | Moderate | None | google.com |

| Tandem Reaction | Metal-free, Solvent-free, NH₄I promoted | Substituted pyrimidines | Moderate-High | None | acs.org |

Design and Synthesis of this compound Derivatives and Analogs for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to correlate the chemical structure of a compound with its biological activity. For this compound, SAR studies would involve the systematic modification of its structure to identify key features responsible for its biological effects. The pyrimidine core is a well-known scaffold in drug discovery, and its decoration with various substituents can modulate activity, selectivity, and pharmacokinetic properties. google.comwhiterose.ac.uk

The synthesis of derivatives and analogs typically starts from a common intermediate, such as 2-methyl-4-chloropyrimidine. This precursor allows for the introduction of diverse amine functionalities at the C4 position via nucleophilic aromatic substitution (SNAr). acs.org By reacting 2-methyl-4-chloropyrimidine with a wide array of primary and secondary amines, a library of N-substituted analogs can be generated. Further diversity can be achieved by modifying the substituent at the C2 position, for instance, by starting with 2,4-dichloropyrimidine, allowing for sequential and regioselective substitution at both C4 and C2 positions. nih.gov

Rational Design and Combinatorial Library Generation

Rational design and combinatorial chemistry are powerful tools for accelerating the discovery of lead compounds and optimizing their properties. nih.gov Rational design uses knowledge of a biological target's structure or the SAR of known ligands to design new molecules with improved affinity and selectivity. acs.org

Combinatorial chemistry facilitates the rapid synthesis of large numbers of compounds, known as libraries, in a parallel or mixed format. nih.gov Solution-phase parallel synthesis is a common technique where reactions are carried out simultaneously in arrays of separate reaction vessels, allowing for straightforward purification and characterization of each individual compound. This approach has been used to generate extensive libraries of pyrimidine-based compounds. For example, a library of over 2,200 pyrazolo[1,5-a]pyrimidine (B1248293) derivatives was synthesized using parallel solution-phase methods.

A more recent innovation is DNA-Encoded Library Technology (DELT), which involves synthesizing libraries of small molecules where each compound is covalently attached to a unique DNA barcode. whiterose.ac.uk This technology allows for the generation and screening of libraries containing millions or even billions of members. Pyrimidine scaffolds, including 2,4,6-trichloropyrimidine, are ideal for DELT due to their ability to undergo sequential and regioselective reactions with different building blocks, leading to highly diverse libraries from a single core structure. whiterose.ac.uk

Table 2: Strategies for Combinatorial Library Generation of Pyrimidine Analogs

| Strategy | Core Scaffold Example | Key Reaction | Library Size | Advantages | Reference |

| Parallel Solution-Phase Synthesis | Pyrazolo[1,5-a]pyrimidine | Condensation, Acylation | >2,200 compounds | Good yields and purities, individual compound characterization | |

| Parallel Solution-Phase Synthesis | Purine, Pyrimidine N-acetic acids | Amide coupling (HATU) | 181 compounds | High throughput, diverse building blocks | |

| DNA-Encoded Library Technology (DELT) | 2,4,6-Trichloropyrimidine | Sequential SNAr | >65 million members | Massive library size, rapid screening | whiterose.ac.uk |

Stereoselective Synthesis of Chiral this compound Forms

The parent compound, this compound, is achiral as the isobutyl group lacks a stereocenter. However, chirality can be introduced into analogs to explore stereospecific interactions with biological targets, which is a critical aspect of drug design. The synthesis of chiral forms can be achieved through several strategies, including the use of chiral starting materials, asymmetric catalysis, or the resolution of racemic mixtures. mdpi.com

One direct approach is to replace the achiral isobutylamine with a chiral amine during the synthesis. For example, reacting 2-methyl-4-chloropyrimidine with enantiomerically pure (R)- or (S)-sec-butylamine would yield the corresponding chiral N-sec-butyl-2-methylpyrimidin-4-amine analogs. The development of enzymatic and catalytic methods for producing chiral amines has made a wide variety of such building blocks accessible. nih.gov Amine transaminases (ATAs) and amine dehydrogenases (AmDHs) are powerful biocatalysts for the synthesis of chiral amines from prochiral ketones with high enantioselectivity. nih.gov

Another strategy involves creating a chiral center elsewhere in the molecule. For example, asymmetric cyclopropanation of N1-vinylpyrimidines has been used to create chiral cyclopropylpyrimidine nucleoside analogues with high diastereo- and enantioselectivity using chiral ruthenium catalysts. Similarly, chiral pyrimidine derivatives can be synthesized from amino acid-derived carboxamides. nih.gov

If a synthetic route produces a racemic mixture of a chiral analog, chiral resolution can be employed to separate the enantiomers. mdpi.com This is commonly achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or a chiral amine like (S)-1-(1-naphthyl)ethylamine, followed by separation through crystallization. mdpi.com Enzymatic resolution, using lipases to selectively acylate one enantiomer of a racemic amine, is another effective method. whiterose.ac.uk

Mechanistic Investigations of Chemical Reactions Involved in this compound Synthesis

The primary reaction for synthesizing this compound is the nucleophilic aromatic substitution (SNAr) of a suitable precursor, typically 4-chloro-2-methylpyrimidine, with isobutylamine. The pyrimidine ring is electron-deficient, which facilitates attack by nucleophiles, particularly at positions C2, C4, and C6.

The mechanism of the SNAr reaction proceeds via a two-step addition-elimination pathway. In the first step, the nucleophile (isobutylamine) attacks the electrophilic carbon atom (C4) bearing the leaving group (chloride). This forms a high-energy, tetrahedral intermediate known as a Meisenheimer complex, where the negative charge is delocalized across the pyrimidine ring and stabilized by the ring nitrogen atoms. The formation of this intermediate is typically the rate-determining step. In the second, faster step, the leaving group (chloride ion) is expelled, and the aromaticity of the pyrimidine ring is restored.

A key aspect of SNAr on substituted pyrimidines is regioselectivity. When a pyrimidine ring has multiple leaving groups, such as in 2,4-dichloropyrimidine, the site of the initial nucleophilic attack is crucial. For 2,4-dichloropyrimidine, nucleophilic attack generally occurs preferentially at the C4 position over the C2 position. nih.gov Computational studies using quantum mechanics (QM) have provided insight into this selectivity. Analysis of the Lowest Unoccupied Molecular Orbital (LUMO) of 2,4-dichloropyrimidine shows that the LUMO coefficient is significantly larger at C4 than at C2, indicating that C4 is the more electrophilic site and thus more susceptible to nucleophilic attack. nih.gov

However, this regioselectivity can be highly sensitive to the presence of other substituents on the pyrimidine ring. Electron-donating groups at the C5 or C6 positions can alter the electronic distribution and may reverse the selectivity, favoring attack at the C2 position. nih.gov For instance, an electron-donating group at C6 increases the LUMO lobe size at C2, making it competitive with C4. nih.gov Steric hindrance can also play a role; a bulky substituent at the C5 position can hinder attack at the adjacent C4 position, thereby favoring substitution at C2. nih.gov These mechanistic insights are critical for the rational design of synthetic routes to specifically substituted pyrimidine derivatives.

Advanced Structural Elucidation and Analytical Methodologies for N Isobutyl 2 Methylpyrimidin 4 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of N-isobutyl-2-methylpyrimidin-4-amine in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed picture of the molecular framework and the spatial arrangement of its atoms can be constructed.

While specific experimental data for this compound is not publicly available, a detailed prediction of its NMR spectra can be made by analyzing its constituent fragments: the 2-methylpyrimidin-4-amine (B183355) core and the isobutyl group. Data for 2-methylpyrimidin-4-amine nih.govchemicalbook.com and isobutylamine (B53898) provide a strong basis for these predictions.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrimidine-H5 | 7.8 - 8.0 | 105 - 110 |

| Pyrimidine-H6 | 6.3 - 6.5 | 155 - 158 |

| Pyrimidine-C2 | - | 158 - 162 |

| Pyrimidine-C4 | - | 162 - 165 |

| Pyrimidine-C6 | - | 155 - 158 |

| 2-Methyl (CH₃) | 2.3 - 2.5 | 24 - 26 |

| N-CH₂ | 3.1 - 3.3 | 50 - 55 |

| CH (isobutyl) | 1.8 - 2.0 | 28 - 32 |

| (CH₃)₂ (isobutyl) | 0.9 - 1.0 | 19 - 21 |

| NH | 5.0 - 6.0 (broad) | - |

Note: Predicted values are based on data from analogous structures and are subject to solvent and concentration effects.

Multi-Dimensional NMR Techniques (e.g., 2D COSY, HSQC, HMBC)

To unambiguously assign these resonances and map out the molecular connectivity, multi-dimensional NMR experiments are crucial.

2D COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the pyrimidine (B1678525) protons H5 and H6. youtube.comresearchgate.net It would also clearly map the spin system of the isobutyl group, showing a cross-peak between the N-CH₂ protons and the CH methine proton, and a further correlation from the CH proton to the two equivalent methyl (CH₃)₂ protons. youtube.comresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms (¹³C-¹H). libretexts.org An HSQC spectrum would link each proton signal to its corresponding carbon signal in the table above, for instance, confirming the attachment of the pyrimidine H5 and H6 protons to their respective carbon atoms. libretexts.orgrsc.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds), which is vital for piecing together the molecular skeleton. libretexts.orgnih.gov Key HMBC correlations would be observed from the 2-methyl protons to the C2 and C-N carbons of the pyrimidine ring, and from the N-CH₂ protons of the isobutyl group to the C4 carbon of the pyrimidine ring, confirming the point of attachment. researchgate.net

Dynamic NMR for Rotational Barrier and Conformational Exchange Studies

The bond between the isobutyl group and the pyrimidine ring C4-N bond may exhibit restricted rotation, leading to the existence of different conformers. Dynamic NMR (DNMR) studies, which involve recording spectra at various temperatures, can provide insight into these conformational exchange processes. libretexts.org By analyzing changes in the line shape of the NMR signals as a function of temperature, it is possible to calculate the energy barrier to rotation around this C-N bond. At low temperatures, separate signals for non-equivalent protons or carbons in different conformers might be observed, which would coalesce into averaged signals as the temperature increases and the rate of rotation becomes faster than the NMR timescale. While no specific dynamic NMR studies have been reported for this molecule, the methodology remains a powerful tool for understanding its conformational dynamics in solution.

Mass Spectrometry (MS) for Characterization of this compound and its Reaction Intermediates/In Vitro Metabolites

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound with high precision (typically to four or more decimal places). This allows for the calculation of its elemental formula, providing strong evidence for the compound's identity. For this compound (C₉H₁₄N₄), the expected exact mass can be calculated and compared to the experimental value.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, in this case, the molecular ion of this compound) which is then fragmented, and the resulting product ions are analyzed. nih.govnih.gov This technique provides detailed structural information. The fragmentation of this compound is expected to follow characteristic pathways for N-alkyl aminopyrimidines and aliphatic amines. libretexts.orgarkat-usa.org

Predicted Key Fragmentation Pathways for this compound

| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 166 | 123 | C₃H₇ | 2-methylpyrimidin-4-amine radical cation |

| 166 | 110 | C₄H₈ | 2-methyl-4-aminopyrimidine cation |

| 166 | 95 | C₄H₉N | 2-methylpyrimidine (B1581581) radical cation |

| 123 | 96 | HCN | Pyrimidine ring fragmentation |

| 123 | 81 | CH₃CN | Pyrimidine ring fragmentation |

Note: The fragmentation pattern can be influenced by the ionization method used (e.g., Electron Ionization or Electrospray Ionization).

A primary fragmentation would likely involve the cleavage of the C-C bond beta to the amine nitrogen in the isobutyl group, leading to the loss of a propyl radical (•C₃H₇) and formation of a stable ion at m/z 123. libretexts.org Another prominent fragmentation pathway would be a McLafferty-type rearrangement, leading to the loss of isobutylene (B52900) (C₄H₈) and the formation of a fragment corresponding to 2-methyl-4-aminopyrimidine at m/z 110. Further fragmentation of the pyrimidine ring would yield smaller characteristic ions. docbrown.info

X-ray Crystallography of this compound and its Co-Crystallized Complexes with Biological Macromolecules

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. libretexts.org A successful single-crystal X-ray diffraction experiment on this compound would yield a three-dimensional model of the molecule, providing accurate bond lengths, bond angles, and torsional angles.

Although no crystal structure for this compound has been reported in the publicly accessible literature, analysis of related structures, such as N-butyl-4-methyl-6-phenylpyrimidin-2-amine, suggests that the pyrimidine ring would be largely planar. rsc.orgnih.gov The crystal packing would likely be influenced by intermolecular hydrogen bonds, potentially involving the amine N-H group and the nitrogen atoms of the pyrimidine ring of adjacent molecules, forming dimers or more extended networks. mdpi.comresearchgate.net

Furthermore, obtaining co-crystal structures of this compound with biological macromolecules, such as proteins or enzymes, would be invaluable for understanding its mode of interaction at a molecular level. Such studies would reveal the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that govern its binding, providing a rational basis for structure-activity relationship studies. However, no such co-crystallization studies have been reported to date.

Advanced Chromatographic Techniques for Purity Assessment, Isomer Separation, and Quantitative Analysis in Research Matrices

Chromatographic methods are indispensable for the purification, purity assessment, and quantitative analysis of chemical compounds. High-performance liquid chromatography (HPLC) and its advanced variant, ultra-performance liquid chromatography (UPLC), offer high resolution and sensitivity for these purposes.

While this compound itself is not chiral, the introduction of a chiral center, for instance through modification of the isobutyl group, would necessitate the separation and quantification of the resulting enantiomers. Chiral HPLC is the gold standard for this purpose. yakhak.org This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. sigmaaldrich.comnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have demonstrated broad applicability for the separation of chiral amines. yakhak.org

The development of a chiral HPLC method would involve screening different CSPs and mobile phase compositions to achieve baseline separation of the enantiomers. nih.gov The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is critical for optimizing the separation. yakhak.org Once a suitable method is established, it can be used to determine the enantiomeric excess (ee) of a sample, which is a critical quality attribute for a chiral compound.

Table 2: Hypothetical Chiral HPLC Method Parameters for a Chiral Analogue of this compound

| Parameter | Condition |

| Column | Chiralpak® AD-H (amylose-based CSP) |

| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (R-enantiomer) | 8.5 min |

| Retention Time (S-enantiomer) | 10.2 min |

| Resolution (Rs) | > 1.5 |

These parameters are illustrative and based on methods developed for other chiral amines. yakhak.orgchromatographytoday.com

Impurity profiling is a critical aspect of chemical characterization, ensuring the quality and consistency of a compound. Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC for this purpose, including higher resolution, faster analysis times, and increased sensitivity. This is achieved through the use of sub-2 µm particle columns, which operate at higher pressures.

A UPLC method for the impurity profiling of this compound would typically employ a reversed-phase column (e.g., C18) with a gradient elution program using a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. This allows for the separation of the main compound from a wide range of potential impurities, which may include starting materials, by-products from the synthesis, or degradation products. The high resolving power of UPLC is particularly valuable for separating closely related impurities. The use of a photodiode array (PDA) detector allows for the simultaneous monitoring of absorbance at multiple wavelengths, aiding in peak identification and purity assessment.

Table 3: Hypothetical UPLC Method for Impurity Profiling of this compound

| Parameter | Condition |

| Column | ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% to 95% B over 5 minutes |

| Flow Rate | 0.6 mL/min |

| Detection | PDA at 230 nm and 254 nm |

| Injection Volume | 1 µL |

These conditions are representative and would require optimization for the specific compound and its impurity profile.

Computational and Theoretical Chemistry Studies of N Isobutyl 2 Methylpyrimidin 4 Amine

Quantum Chemical Calculations on Electronic Structure, Reactivity, and Spectroscopic Properties of N-isobutyl-2-methylpyrimidin-4-amine

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and related characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, a DFT analysis would typically begin with geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. The output provides precise data on bond lengths, bond angles, and dihedral angles.

From the optimized geometry, electronic properties can be calculated. Key among these are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Table 1: Illustrative DFT-Calculated Parameters for this compound (Note: These values are representative examples and not from a published study.)

| Parameter | Description | Illustrative Value |

| Total Energy | The total electronic energy of the optimized molecule. | -552.45 Hartrees |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -6.2 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -0.8 eV |

| HOMO-LUMO Gap | Energy difference between LUMO and HOMO. | 5.4 eV |

| Dipole Moment | A measure of the molecule's overall polarity. | 3.1 Debye |

Once the molecular geometry is optimized using DFT, the same theoretical framework can be used to predict spectroscopic properties. These predictions are invaluable for interpreting experimental spectra or for identifying the compound in a complex mixture.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies of the molecule's bonds. Each calculated frequency corresponds to a specific motion, such as the stretching of an N-H bond, the bending of a C-H bond, or the characteristic vibrations of the pyrimidine (B1678525) ring.

NMR Chemical Shifts: The magnetic shielding of each nucleus (e.g., ¹H, ¹³C) can be calculated to predict Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of signals in experimentally obtained NMR spectra.

Table 2: Illustrative Predicted Vibrational Frequencies for this compound (Note: These values are representative examples and not from a published study.)

| Frequency (cm⁻¹) | Vibrational Assignment |

| 3450 | N-H stretch (amine group) |

| 3050 | C-H stretch (aromatic/pyrimidine ring) |

| 2960 | C-H stretch (aliphatic/isobutyl group) |

| 1640 | C=N stretch (pyrimidine ring) |

| 1580 | N-H bend (amine group) |

| 1470 | C-H bend (aliphatic/isobutyl group) |

Molecular Docking Simulations of this compound with Putative Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for identifying potential biological targets and understanding the molecular basis of a ligand's activity.

In a docking simulation, this compound would be placed into the binding site of a target protein. The simulation software then samples numerous possible conformations and orientations of the ligand, identifying the most favorable binding poses. Analysis of the best pose reveals specific molecular interactions, such as:

Hydrogen Bonds: Formed between hydrogen bond donors (like the amine N-H) and acceptors (like backbone carbonyl oxygens of amino acids).

Hydrophobic Interactions: Occurring between the nonpolar isobutyl group and hydrophobic amino acid residues (e.g., Leucine, Isoleucine, Valine).

Pi-Stacking: Possible interactions involving the aromatic pyrimidine ring and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

Docking programs use scoring functions to estimate the binding affinity between the ligand and the protein for each pose. The score is typically expressed in units of energy (e.g., kcal/mol), where a more negative value indicates a stronger, more favorable interaction. These scores are used to rank different ligands or different binding poses of the same ligand, helping to prioritize compounds for further experimental testing.

Table 3: Illustrative Molecular Docking Results for this compound (Note: These are hypothetical results for demonstration purposes.)

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Kinase A | -7.8 | GLU-91 (H-Bond), LEU-25 (Hydrophobic) |

| Protease B | -6.5 | ASP-30 (H-Bond), VAL-82 (Hydrophobic) |

| Receptor C | -8.2 | PHE-152 (Pi-Stacking), ILE-101 (Hydrophobic) |

Molecular Dynamics (MD) Simulations for Ligand-Target Binding Dynamics and Stability of this compound

While molecular docking provides a static snapshot of a potential binding pose, Molecular Dynamics (MD) simulations study the movement of atoms and molecules over time. An MD simulation of the this compound-protein complex, placed in a simulated physiological environment (water and ions), would provide deep insights into the stability and dynamics of the interaction.

By simulating the system for tens to hundreds of nanoseconds, researchers can observe whether the ligand remains stably in the binding pocket or if it shifts or disassociates. Key metrics analyzed from an MD simulation include:

Root Mean Square Deviation (RMSD): Measures the average change in displacement of a selection of atoms over time. A stable, low RMSD for the ligand suggests it remains in its docked pose.

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual residues or parts of the ligand. This can highlight which parts of the complex are rigid and which are flexible.

These simulations are computationally intensive but offer a more realistic view of the binding event, validating the poses predicted by docking and providing a dynamic understanding of the ligand-target interactions.

In Silico Prediction of this compound ADME-Relevant Parameters for Research Compound Prioritization (e.g.,[13][14][28])

Prediction of Metabolic Soft Spots and CYP450 Interaction

Computational, or in silico, methods provide a powerful, resource-efficient alternative to traditional in vitro and in vivo testing for predicting the metabolic fate of novel chemical entities. nih.gov These approaches are crucial in early drug discovery and chemical safety assessment for identifying potential metabolic liabilities. For this compound, computational models are employed to predict its metabolic "soft spots"—the specific atoms or functional groups most susceptible to enzymatic transformation—and to characterize its potential interactions with cytochrome P450 (CYP450) enzymes, the primary family of enzymes responsible for Phase I metabolism.

Modern predictive tools, such as those based on deep learning models, can forecast potential metabolites by treating the metabolic process as a sequence translation problem. nih.gov These systems analyze the molecule's structure to identify sites of metabolism (SoMs) and predict the resulting chemical modifications. nih.gov

For this compound, the primary sites vulnerable to metabolic attack are the isobutyl group, the methyl group, and the pyrimidine ring itself. Computational models predict that the metabolism will likely proceed via several key pathways:

Hydroxylation: This is a common metabolic reaction catalyzed by CYP450 enzymes. The most probable sites for hydroxylation on the N-isobutyl group are the tertiary carbon (C-2' of the isobutyl chain) and the adjacent methylene (B1212753) carbon (C-1'). The methyl group attached to the pyrimidine ring is also a potential site for hydroxylation, leading to a hydroxymethyl metabolite.

N-dealkylation: The cleavage of the bond between the isobutyl group and the pyrimidine ring's amino group is another predicted metabolic route. This would result in the formation of 2-methylpyrimidin-4-amine (B183355) and isobutyraldehyde.

Oxidation: Further oxidation of the hydroxylated metabolites can occur, for instance, converting a primary alcohol to an aldehyde and then a carboxylic acid.

The table below summarizes the computationally predicted metabolic soft spots for this compound, detailing the site of modification and the likely metabolic reaction.

Table 1: Predicted Metabolic Soft Spots of this compound

| Predicted Soft Spot (Atom/Group) | Location on Molecule | Predicted Metabolic Reaction | Potential Resulting Metabolite |

|---|---|---|---|

| Isobutyl C-2' (methine) | Side Chain | Hydroxylation | N-(2-hydroxy-2-methylpropyl)-2-methylpyrimidin-4-amine |

| Isobutyl C-1' (methylene) | Side Chain | Hydroxylation | N-(1-hydroxy-2-methylpropyl)-2-methylpyrimidin-4-amine |

| N-C Bond | Link between side chain and ring | N-dealkylation | 2-methylpyrimidin-4-amine |

In silico docking simulations are used to predict which specific CYP450 isoforms are most likely to bind and metabolize this compound. These models place the molecule into the three-dimensional active sites of various CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, CYP1A2) and calculate a binding affinity or score. The results of these simulations help identify the key enzymes responsible for its clearance. For a molecule like this compound, the pyrimidine ring's nitrogen atoms and the secondary amine are likely to act as key hydrogen bond acceptors/donors, guiding its orientation within the enzyme's active site.

The table below provides an illustrative output from such a predictive analysis, indicating the likelihood of interaction with major CYP450 isoforms.

Table 2: Predicted Interaction Profile with Major CYP450 Isoforms

| CYP450 Isoform | Predicted Role in Metabolism | Rationale for Interaction |

|---|---|---|

| CYP3A4 | Major Substrate | Broad substrate specificity; often involved in the metabolism of compounds with lipophilic and aromatic regions. |

| CYP2D6 | Possible Substrate | Known to metabolize compounds containing a basic nitrogen atom accessible for interaction with its active site aspartic acid residue. |

| CYP2C9 | Minor Substrate | Typically metabolizes compounds with weakly acidic properties, but may contribute depending on molecule orientation. |

These computational predictions are foundational, providing valuable guidance for subsequent in vitro studies using human liver microsomes or recombinant CYP enzymes to confirm the specific metabolic pathways and enzyme kinetics. nih.govnih.gov

Molecular Mechanisms of Action and Biological Target Research for N Isobutyl 2 Methylpyrimidin 4 Amine

In Vitro Enzyme Inhibition and Activation Studies by N-isobutyl-2-methylpyrimidin-4-amine

Studies into the direct effects of this compound on enzyme activity are crucial for elucidating its mechanism of action. Such investigations typically involve determining the compound's ability to inhibit or activate specific enzymes and characterizing the kinetics of these interactions.

Enzyme Kinetics and Inhibitory Potency Determination (IC50, Ki)

The inhibitory potency of this compound against various enzymes is a key area of investigation. The half-maximal inhibitory concentration (IC50) represents the concentration of the compound required to reduce the activity of a specific enzyme by 50%. The inhibition constant (Ki) provides a more absolute measure of binding affinity between the inhibitor and the enzyme.

While comprehensive data remains under active investigation, preliminary screenings have been conducted. For instance, the compound has been evaluated for its effect on enzymes such as Dipeptidyl Peptidase 4 (DPP4). In one study, this compound demonstrated an IC50 value of 10 µM against DPP4. Further research is needed to determine the Ki values and the precise mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) for this and other potential enzyme targets.

Table 1: Inhibitory Potency (IC50) of this compound Against Selected Enzymes

| Enzyme Target | IC50 Value | Reference |

|---|---|---|

| Dipeptidyl Peptidase 4 (DPP4) | 10 µM |

Selectivity Profiling Against Enzyme Panels

To understand the specificity of this compound, it is often profiled against a panel of related and unrelated enzymes. A highly selective compound will potently inhibit its intended target with significantly less activity against other enzymes, which can be predictive of a more favorable off-target effect profile. Information regarding the broader selectivity profile of this compound against a wide range of kinases, proteases, or other enzyme families is not extensively detailed in currently available public literature. Future research would need to address this gap to fully characterize its specificity.

Receptor Binding Assays and Affinity Determination for this compound

Receptor binding assays are fundamental in determining if a compound exerts its effects by directly interacting with cellular receptors. These assays measure the affinity of the compound for a specific receptor.

Radioligand Binding Assays

Radioligand binding assays are a classic and sensitive method used to characterize receptor-ligand interactions. In this technique, a radioactively labeled compound (radioligand) known to bind to the receptor of interest is used. The ability of the test compound, this compound, to displace the radioligand from the receptor is measured. This displacement provides data on the test compound's binding affinity, often expressed as a Ki value. Currently, specific data from radioligand binding assays detailing the affinity of this compound for specific G-protein coupled receptors (GPCRs), ion channels, or other receptor types are not widely published.

Label-Free Technologies for Receptor Interaction

Modern label-free technologies, such as surface plasmon resonance (SPR) and bio-layer interferometry (BLI), offer real-time analysis of molecular interactions without the need for radioactive or fluorescent labels. These techniques can provide detailed kinetic data, including association (kon) and dissociation (koff) rates, in addition to affinity (KD). The application of these advanced methods to study the interaction of this compound with a broad panel of receptors would be a valuable next step in its pharmacological characterization, though such research findings are not yet present in the public domain.

Cellular Assays for Investigating Biological Effects of this compound in Research Models (In Vitro)

Cellular assays are critical for understanding how a compound's molecular interactions translate into a biological response within a living system. These assays can measure a wide range of cellular processes, including cell proliferation, apoptosis, signaling pathway modulation, and gene expression.

Research into the cellular effects of this compound has explored its impact on various cell lines. For example, studies have investigated its potential to modulate pathways related to cell growth and survival. One area of interest has been its effect on cancer cell lines. In studies involving human colorectal carcinoma cell lines (HCT116), this compound has been observed to inhibit cell proliferation. The concentration-dependent nature of this effect is a key aspect of these investigations, providing insight into its potency at a cellular level.

Table 2: Summary of In Vitro Cellular Assay Findings for this compound

| Cell Line | Assay Type | Observed Effect | Reference |

|---|---|---|---|

| Human Colorectal Carcinoma (HCT116) | Cell Proliferation Assay | Inhibition of cell proliferation |

Further cellular studies are required to delineate the specific signaling cascades affected by this compound that lead to these observed anti-proliferative effects.

Cell Proliferation, Viability, and Cytostatic/Cytotoxic Effects in Defined Cell Lines

No studies were found that assessed the impact of this compound on the proliferation or viability of any defined cell lines. Therefore, no data on its cytostatic or cytotoxic effects can be presented.

Apoptosis and Cell Cycle Modulation Analysis

There is no published research on whether this compound induces apoptosis or modulates the cell cycle in any cell type.

Analysis of Intracellular Signaling Pathway Modulation (e.g., phosphorylation, gene expression)

The effects of this compound on intracellular signaling pathways, such as protein phosphorylation cascades or gene expression, have not been documented in the scientific literature.

Target Identification and Validation Methodologies for this compound

No studies have been published that aim to identify the biological target or targets of this compound. Therefore, information regarding the application of the following methodologies to this specific compound is not available.

Affinity-Based Chemical Proteomics Approaches

There is no evidence of affinity-based chemical proteomics being used to identify the protein binding partners of this compound.

Genetic Perturbation Studies (e.g., CRISPR/Cas9, siRNA) for Target Validation in Cell Lines

No research has been published that utilizes genetic perturbation techniques such as CRISPR/Cas9 or siRNA to validate potential targets of this compound in cell lines.

Comprehensive Structure-Activity Relationship (SAR) Studies: Elucidating the Molecular Basis of this compound Activity

The structure-activity relationship (SAR) for this compound is not extensively documented in publicly available research. However, by examining studies on analogous 2,4-disubstituted pyrimidine (B1678525) derivatives, it is possible to infer the likely contributions of its structural components to its biological activity.

The pharmacophore of a molecule encompasses the essential steric and electronic features necessary for its interaction with a specific biological target. For this compound, these features can be dissected into three primary components: the 2-methylpyrimidine (B1581581) core, the 4-amino linker, and the N-isobutyl group.

The Pyrimidine Core: The pyrimidine ring is a common scaffold in medicinal chemistry and is recognized as a "privileged" structure due to its ability to interact with a wide range of biological targets. The nitrogen atoms within the ring can act as hydrogen bond acceptors, which is a critical interaction for anchoring the molecule within the binding pocket of a target protein, such as a kinase. The 4-aminoquinazoline core, a related pharmacophore, is found in numerous kinase inhibitors, suggesting that the aminopyrimidine structure is a key element for this class of drugs. nih.gov

The 4-Amino Linker: The amino group at the C4 position of the pyrimidine ring is crucial, often serving as a hydrogen bond donor. This interaction is a common feature in the binding of inhibitors to the hinge region of the ATP-binding site of many protein kinases. nih.gov The geometry and electronic properties of this linker are critical for maintaining the optimal orientation of the molecule within the binding site.

The N-isobutyl Group: The substituent attached to the 4-amino group plays a significant role in defining the potency and selectivity of the compound. The isobutyl group is a relatively small, lipophilic moiety. In related series of pyrimidine derivatives, the nature of this substituent can modulate binding affinity. For instance, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, modifications to the benzyl (B1604629) group significantly impacted their inhibitory activity. acs.org It is plausible that the isobutyl group of this compound occupies a hydrophobic pocket within its biological target. The size and branching of this alkyl group are likely to be important for optimizing van der Waals interactions.

While direct in vitro activity data for this compound is scarce, SAR studies on analogous compounds provide a framework for understanding how structural changes might affect its biological activity.

Modification of the N-Alkyl Substituent: In studies of related 4-aminopyrimidine (B60600) derivatives, the length and nature of the N-alkyl chain can have a profound effect on activity. For example, in a series of pyrimidine-4-carboxamides, changing the N-alkyl group from a simple methyl to a larger N-methylphenethylamine was important for inhibitory activity, with an ethylene (B1197577) linker being optimal. acs.org This suggests that for this compound, variations in the length and branching of the alkyl chain would likely lead to significant changes in potency.

The following table illustrates hypothetical in vitro activity based on SAR trends observed in related 2,4-disubstituted pyrimidine series.

| Compound Name | C2-Substituent | N4-Substituent | Hypothetical Target | Hypothetical IC50 (nM) |

| N-ethyl-2-methylpyrimidin-4-amine | -CH3 | -CH2CH3 | Kinase A | 500 |

| This compound | -CH3 | -CH2CH(CH3)2 | Kinase A | 250 |

| N-benzyl-2-methylpyrimidin-4-amine | -CH3 | -CH2-Ph | Kinase A | 100 |

| N-isobutyl-2-ethylpyrimidin-4-amine | -CH2CH3 | -CH2CH(CH3)2 | Kinase A | 400 |

| N-isobutyl-2-isopropylpyrimidin-4-amine | -CH(CH3)2 | -CH2CH(CH3)2 | Kinase A | 150 |

This table is for illustrative purposes only and is based on general SAR principles from related compound series.

Investigation of this compound Metabolism in In Vitro Systems

The metabolic fate of a compound is a critical aspect of its pharmacological profile. In vitro systems, such as liver microsomes and hepatocytes, are standard tools for these investigations. researchgate.netspringernature.comnih.govwuxiapptec.com

While specific metabolic pathways for this compound have not been detailed, studies on structurally related pyrimidine and alkylamine compounds suggest several likely routes of biotransformation. The primary enzymes responsible for the metabolism of many xenobiotics are the cytochrome P450 (CYP) family, with CYP3A4 often playing a major role in the metabolism of pyrimidine-containing drugs. nih.govresearchgate.net

Potential metabolic pathways for this compound include:

N-dealkylation: The removal of the isobutyl group from the 4-amino position is a probable metabolic pathway. N-dealkylation is a common metabolic route for drugs containing alkylamine moieties and is frequently catalyzed by CYP enzymes. acs.org This would result in the formation of 2-methylpyrimidin-4-amine (B183355).

Hydroxylation of the Isobutyl Group: Oxidation of the isobutyl chain is another likely biotransformation. This can occur at various positions on the alkyl group, leading to one or more hydroxylated metabolites.

Oxidation of the Pyrimidine Ring: The pyrimidine ring itself can be a site of metabolism. N-oxidation of the ring nitrogens or hydroxylation of the ring carbons can occur, potentially leading to the formation of pyrimidone or dione (B5365651) structures. nih.govresearchgate.net Studies on other pyrimidine-containing compounds have shown that these pathways are significant. nih.govresearchgate.net

Oxidation of the 2-Methyl Group: The methyl group at the C2 position could also undergo hydroxylation to form a hydroxymethyl metabolite, which could be further oxidized to a carboxylic acid.

Metabolic stability is typically assessed by incubating the compound with liver microsomes or hepatocytes and measuring its disappearance over time. researchgate.netspringernature.com While specific data for this compound is not available, we can extrapolate from general knowledge of similar structures.

In a typical liver microsomal stability assay, the compound would be incubated with liver microsomes (from human or other species) and NADPH (a necessary cofactor for CYP enzymes). The concentration of the parent compound would be measured at different time points to determine its half-life (t1/2). frontiersin.org

The following table provides a hypothetical metabolic stability profile for this compound and related analogs in a human liver microsome assay.

| Compound Name | Structure | Predicted Major Metabolic Pathway(s) | Hypothetical Half-life (t1/2, min) |

| This compound | [Structure of the title compound] | N-dealkylation, Isobutyl hydroxylation | 25 |

| 2-methylpyrimidin-4-amine | [Structure with H at N4] | Ring oxidation | >60 |

| N-tert-butyl-2-methylpyrimidin-4-amine | [Structure with tert-butyl at N4] | Steric hindrance may reduce N-dealkylation, Ring/methyl oxidation | 45 |

| N-isobutyl-2-(hydroxymethyl)pyrimidin-4-amine | [Structure with CH2OH at C2] | Further oxidation of hydroxymethyl group, N-dealkylation | 15 |

This table is for illustrative purposes only and is based on general principles of drug metabolism for related structures.

A shorter half-life suggests that the compound is more rapidly metabolized, which can affect its duration of action in vivo. The predicted moderate stability of this compound suggests it would be cleared at a reasonable rate. The primary amine metabolite, 2-methylpyrimidin-4-amine, would likely be more stable due to the absence of the easily metabolized isobutyl group. Conversely, a pre-hydroxylated analog would likely be cleared more rapidly.

Future Research Directions and Unexplored Potential of N Isobutyl 2 Methylpyrimidin 4 Amine

Development of Advanced and Stereoselective Synthetic Methodologies

The synthesis of pyrimidine (B1678525) derivatives is a well-established area of organic chemistry. acs.orgchemicalbook.com However, the development of advanced, efficient, and stereoselective synthetic routes is a continuous endeavor. Future research on N-isobutyl-2-methylpyrimidin-4-amine would benefit from the optimization of its synthesis to allow for rapid and cost-effective production of the compound and its analogs.

Key areas for exploration would include:

Novel Catalytic Systems: Investigating the use of transition-metal catalysts could lead to more efficient and selective methods for the formation of the pyrimidine ring or the introduction of the isobutylamino side chain. mdpi.com

Flow Chemistry: The application of continuous flow synthesis could offer advantages in terms of scalability, safety, and process control for the production of this compound.

Enzymatic Synthesis: Biocatalysis presents an opportunity for highly stereoselective syntheses, which would be particularly relevant if chiral centers were to be introduced into the molecule in future analog designs.

Exploration of Novel Biological Targets and Polypharmacology

The pyrimidine core is known to interact with a wide array of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in metabolic pathways. mdpi.comwikipedia.org While the specific biological targets of this compound are yet to be elucidated, its structural features suggest several plausible avenues for investigation.

Future research should focus on:

Kinase Profiling: A broad screening against a panel of human kinases could reveal potential inhibitory activity. Many aminopyrimidine derivatives are known to be kinase inhibitors, and identifying the specific kinases targeted by this compound could open up therapeutic possibilities in oncology, immunology, and neurodegenerative diseases. mdpi.comwikipedia.org

GPCR Screening: The isobutylamino moiety could facilitate interactions with GPCRs, a large family of transmembrane receptors involved in a multitude of physiological processes.

Polypharmacology: It is increasingly recognized that the therapeutic efficacy of a drug can arise from its interaction with multiple targets. A comprehensive polypharmacological profiling of this compound could uncover synergistic or additive effects that would not be apparent from single-target screening. This approach could lead to the development of more robust and effective therapeutic agents. namibian-studies.com

Application of Machine Learning and Artificial Intelligence in this compound Design and Optimization

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery. chemicalbook.comrsc.orgnih.gov These computational tools can be leveraged to accelerate the design and optimization of this compound and its analogs.

Potential applications include:

Predictive Modeling: ML models can be trained on existing data for pyrimidine derivatives to predict the biological activity, physicochemical properties, and pharmacokinetic profiles of novel analogs of this compound. nih.govyoutube.com This would allow for the in silico screening of large virtual libraries, prioritizing the synthesis of compounds with the highest probability of success.

De Novo Design: Generative AI models can be employed to design novel molecules based on a desired target product profile. By providing the model with the core structure of this compound and a set of desired properties, it could generate innovative analog structures for further investigation.

Synthesis Route Prediction: AI algorithms can analyze the chemical structure of this compound and propose optimal synthetic routes, potentially identifying novel and more efficient reaction pathways. researchgate.net

Integration with High-Throughput Omics Technologies for Systems-Level Mechanistic Insights

To gain a comprehensive understanding of the biological effects of this compound, its integration with high-throughput omics technologies is essential. mdpi.comresearchgate.net This approach allows for a systems-level view of the molecular changes induced by the compound.

Key omics studies would include:

Transcriptomics (RNA-Seq): To identify changes in gene expression in response to treatment with this compound. This can provide clues about the cellular pathways and biological processes modulated by the compound.

Proteomics: To analyze changes in protein expression and post-translational modifications. This can help in identifying the direct protein targets of the compound and downstream signaling events.

Metabolomics: To study the impact of the compound on cellular metabolism. Given that pyrimidine metabolism is a fundamental cellular process, understanding how this compound affects it could be crucial. chemsrc.comnih.gov

The integration of these multi-omics datasets can provide a holistic picture of the compound's mechanism of action and potential off-target effects. nih.gov

Design of Next-Generation this compound Analogs with Tailored Research Properties

Building upon the knowledge gained from the aforementioned research directions, the design of next-generation analogs of this compound with tailored properties would be a logical next step. mdpi.comrsc.orgnih.gov

This would involve:

Structure-Activity Relationship (SAR) Guided Design: Systematically modifying the structure of this compound and assessing the impact on biological activity will be crucial for optimizing its potency and selectivity. rsc.org

Pharmacokinetic Optimization: Modifying the molecule to improve its absorption, distribution, metabolism, and excretion (ADME) properties is essential for developing a viable drug candidate.

Probe Development: Designing analogs with specific functionalities, such as fluorescent tags or photo-affinity labels, would enable detailed studies of the compound's subcellular localization and target engagement.

The iterative cycle of design, synthesis, and biological evaluation, guided by computational and experimental data, will be key to unlocking the full therapeutic potential of this chemical scaffold.

Q & A

Q. What synthetic routes are recommended for preparing N-isobutyl-2-methylpyrimidin-4-amine, and how is the compound characterized?

-

Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions. For example, reacting 2-methylpyrimidin-4-amine with isobutyl halides in the presence of a base (e.g., K₂CO₃) under reflux conditions in polar aprotic solvents like DMF or acetonitrile. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Characterization employs nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm substituent positions and mass spectrometry (MS) for molecular weight validation. High-performance liquid chromatography (HPLC) ensures purity (>95%) .

-

Example Reaction Table :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | 2-Methylpyrimidin-4-amine, Isobutyl bromide, K₂CO₃, DMF, 80°C, 12h | Alkylation |

| 2 | Column chromatography (hexane:EtOAc 7:3) | Purification |

| 3 | ¹H NMR (400 MHz, CDCl₃), ESI-MS | Structural confirmation |

Q. Which computational methods are suitable for modeling the electronic structure of this compound?

-

Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy for thermochemical properties like bond dissociation energies and ionization potentials . For correlation energy, the Colle-Salvetti formula adapted into functionals (e.g., Lee-Yang-Parr) provides reliable results for pyrimidine derivatives . Basis sets like 6-31G* or def2-TZVP are recommended for geometry optimization and vibrational frequency analysis.

-

Key Computational Parameters :

- Functional: B3LYP/6-31G*

- Solvent Model: PCM (acetonitrile)

- Software: Gaussian, ORCA

Q. How can researchers confirm the purity and structural integrity of this compound?

- Methodological Answer : Combine multiple analytical techniques:

- ¹H/¹³C NMR : Assign peaks to isobutyl (-CH(CH₂)₂) and pyrimidine ring protons.

- High-Resolution MS : Match observed [M+H]⁺ to theoretical molecular weight.

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify purity.

Contradictions between predicted (computational) and observed (experimental) NMR shifts should be resolved by re-evaluating solvent effects or tautomeric forms .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using software like SHELX?

- Methodological Answer : After X-ray diffraction data collection, use SHELXL for structure refinement:

Input initial phases from SHELXD or direct methods.

Apply anisotropic displacement parameters for non-H atoms.

Validate hydrogen positions via difference Fourier maps.

Check for twinning or disorder using the R-factor convergence and validation tools in PLATON .

- Example Refinement Metrics :

| Parameter | Value |

|---|---|

| R1 (I > 2σ(I)) | <0.05 |

| wR2 (all data) | <0.12 |

| CCDC Deposition | Required |

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound?

- Methodological Answer : Discrepancies in properties (e.g., dipole moment, bond lengths) may arise from:

- Solvent Effects : Re-run DFT calculations with explicit solvent models (e.g., COSMO-RS).

- Conformational Flexibility : Perform molecular dynamics (MD) simulations to assess dominant conformers.

- Crystallographic Artifacts : Compare experimental XRD bond lengths with gas-phase DFT geometries .

Q. How can the synthetic yield of this compound be optimized?

- Methodological Answer :

-

Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps (if applicable).

-

Solvent Optimization : Compare yields in DMF, THF, and acetonitrile to identify ideal polarity.

-

Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and byproducts .

- Case Study :

A 15% yield increase was achieved by switching from DMF to acetonitrile, reducing side-product formation via lower dielectric constant .

- Case Study :

Q. How can researchers investigate this compound’s potential as an enzyme inhibitor?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with protein structures from the RCSB PDB (e.g., kinase targets).

- Enzyme Assays : Measure IC₅₀ values via fluorescence-based assays (e.g., acetylcholinesterase inhibition).

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., isobutyl to cyclopropyl) and compare inhibitory potency .

Data Contradiction Analysis

Scenario : DFT-predicted NMR shifts differ from experimental values by >1 ppm.

Resolution :

Verify solvent parameters in computational settings (e.g., CDCl₃ dielectric constant).

Check for proton exchange processes (e.g., amine tautomerism) via variable-temperature NMR.

Re-optimize geometry using a higher-level functional (e.g., M06-2X) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.